2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of 2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Chemical Reactions Analysis
2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
2,5-Dichloro-N-methoxy-N-methylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:
2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide: Similar in structure but with a cyclohexyl group instead of a methoxy group.
2,5-Dichloro-N-methoxy-N-methylisonicotinamide: Contains an isonicotinamide group instead of a benzenesulfonamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9Cl2NO3S |
---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
2,5-dichloro-N-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO3S/c1-11(14-2)15(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
InChI Key |
OYHUGKIVDFJYOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.